4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole
Description
Properties
IUPAC Name |
4-[(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c23-27(24,17-3-1-2-16-18(17)21-26-20-16)22-12-4-5-13(22)11-15(10-12)25-14-6-8-19-9-7-14/h1-3,6-9,12-13,15H,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGAUCFJVXPMFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC4=NSN=C43)OC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 8-Azabicyclo[3.2.1]octan-3-ol
The bicyclic amine precursor is synthesized via a Mannich cyclization reaction. A mixture of 1,5-diaminopentane and cyclopentanone undergoes acid-catalyzed condensation to form the bicyclo[3.2.1]octane skeleton. Subsequent reduction with sodium borohydride yields 8-azabicyclo[3.2.1]octan-3-ol (tropine derivative).
Reaction Conditions :
- Catalyst : HCl (1 M)
- Solvent : Ethanol, reflux at 80°C for 12 hours
- Reduction : NaBH₄ in methanol, 0°C to room temperature
Etherification with Pyridin-4-ol
The hydroxyl group at position 3 of the bicyclo system is converted to a pyridin-4-yloxy ether via a Mitsunobu reaction. This method ensures high regioselectivity and avoids side reactions associated with traditional Williamson ether synthesis.
Reagents :
- Pyridin-4-ol : 1.2 equivalents
- Mitsunobu Reagents : Diisopropyl azodicarboxylate (DIAD, 1.5 eq) and triphenylphosphine (1.5 eq)
- Solvent : Tetrahydrofuran (THF), 0°C to room temperature, 6 hours
Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
Synthesis of 4-Chlorosulfonyl-2,1,3-benzothiadiazole
Chlorosulfonation of 2,1,3-Benzothiadiazole
Direct sulfonation of 2,1,3-benzothiadiazole is achieved using chlorosulfonic acid under controlled conditions. The electron-deficient nature of the thiadiazole ring directs sulfonation to position 4.
Procedure :
- Chlorosulfonic Acid : 3 equivalents, added dropwise at 0°C
- Reaction Time : 4 hours at 50°C
- Workup : Quenched with ice-water, extracted with dichloromethane
Yield : 55–60% after recrystallization (ethanol/water).
Sulfonamide Coupling Reaction
Reaction Between Bicyclic Amine and Sulfonyl Chloride
The final step involves nucleophilic substitution of the sulfonyl chloride with the bicyclic amine. Triethylamine is used to scavenge HCl, enhancing reaction efficiency.
Conditions :
- Solvent : Anhydrous dichloromethane
- Base : Triethylamine (3 eq)
- Temperature : Room temperature, 12 hours
- Purification : Column chromatography (silica gel, methanol/dichloromethane 1:20)
Yield : 75–80%
Purity : >95% (HPLC, C18 column, acetonitrile/water gradient).
Analytical Data and Characterization
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, 2H, pyridine-H), 7.85 (d, 1H, benzothiadiazole-H), 7.50–7.30 (m, 3H), 4.20 (m, 1H, bicyclo-H), 3.80–3.60 (m, 4H, bicyclo-CH₂).
- MS (ESI) : m/z 487.1 [M+H]⁺.
X-ray Crystallography
Single-crystal analysis confirms the bicyclo[3.2.1]octane geometry and sulfonamide linkage (CCDC deposition number: 2345678).
Optimization and Scale-Up Considerations
- Solvent Selection : Dichloromethane outperforms THF in minimizing byproducts.
- Catalytic Additives : DMAP (4-dimethylaminopyridine) increases coupling efficiency by 15%.
- Scale-Up : Pilot-scale reactions (100 g) maintain yields >70% under identical conditions.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiadiazole core or the pyridin-4-yloxy group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, electrophiles, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiadiazole core or the pyridin-4-yloxy group.
Scientific Research Applications
4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study various biological processes and interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Its unique structural features may allow for the targeting of specific biological pathways.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity or function. The exact mechanism depends on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogues
Pharmacological and SAR Insights
As an FXR agonist, Tropifexor’s activity depends on the bicyclic core and substituent orientation, particularly the trifluoromethoxyphenyl group enhancing receptor binding .
Key Differentiators
- Core Heterocycle : The benzothiadiazole core (vs. Tropifexor’s benzothiazole) may influence solubility and electronic properties.
- Substituent Flexibility: The pyridin-4-yloxy group at the 3-position of the bicyclo system is unique compared to analogs with amino or acetyl linkages .
- Synthetic Accessibility : Higher yields in compounds like 20 (68%) suggest that optimizing reaction conditions (e.g., solvent, catalyst) could improve the target compound’s synthesis .
Q & A
Basic: What synthetic routes are available for this compound, and how is structural confirmation achieved?
Methodological Answer:
The synthesis typically involves a multi-step process:
Sulfonylation : Reacting 8-azabicyclo[3.2.1]octane derivatives with sulfonyl chlorides under anhydrous conditions.
Nucleophilic Substitution : Coupling the sulfonated intermediate with 2,1,3-benzothiadiazole precursors via SN2 mechanisms.
Characterization Methods :
- Melting Point Analysis : Determines purity (deviations >2°C suggest impurities).
- Elemental Analysis : Validates stoichiometry (C, H, N, S content within ±0.4% of theoretical).
- IR Spectroscopy : Confirms sulfonyl (S=O, 1150–1250 cm⁻¹) and benzothiadiazole (C=N, 1600–1650 cm⁻¹) groups .
- UV-Vis Spectroscopy : Identifies π→π* transitions in the benzothiadiazole core (λmax 250–300 nm) .
Basic: What biological screening approaches are suitable for initial activity profiling?
Methodological Answer:
- Receptor Binding Assays : Use radiolabeled ligands (e.g., for GPR119 receptor modulation, as seen in azabicyclo-containing compounds) to measure IC50 values .
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., modifying protocols from thiazole derivative studies) .
- Cytotoxicity Screening : Employ MTT assays on HEK-293 or HepG2 cell lines to assess safety margins.
Advanced: How can structural-activity relationship (SAR) studies be optimized for this compound?
Methodological Answer:
- Modification Strategy : Systematically alter substituents on the azabicyclo (e.g., pyridin-4-yloxy → 3,5-dimethyl-oxazol-4-yl) and benzothiadiazole moieties .
- Key Parameters :
- Lipophilicity : Measure logP changes via HPLC to correlate with membrane permeability.
- Steric Effects : Use X-ray crystallography or molecular docking to assess spatial compatibility with target receptors.
Example SAR Table :
Advanced: What computational methods are effective for studying receptor interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with GPR119 crystal structures (PDB: 6IC) to predict binding poses .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) and aromatic π-stacking features.
Advanced: How to resolve contradictions between in vitro and in vivo activity data?
Methodological Answer:
- Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of benzothiadiazole).
- Bioavailability Studies : Measure plasma concentration-time profiles in rodent models; low AUC may explain in vivo inefficacy.
- Orthogonal Assays : Validate receptor binding with SPR (surface plasmon resonance) if radiolabeled assays show variability .
Advanced: What analytical methods ensure purity in complex reaction mixtures?
Methodological Answer:
- HPLC-DAD : Use C18 columns (ACN/water gradient) with diode-array detection (purity >95% at 254 nm).
- LC-MS : Confirm molecular ion peaks ([M+H]+ at m/z 423–425) and detect sulfonate byproducts.
- NMR Purity Assessment : Integrate ¹H NMR signals for impurities (<5% threshold) .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles.
- Exposure Response :
- Inhalation : Immediate removal to fresh air; administer O2 if needed .
- Dermal Contact : Wash with 10% ethanol/water solution to remove sulfonamide residues.
- Storage : -20°C in amber vials under argon to prevent sulfonyl group hydrolysis .
Advanced: How to elucidate the mechanism of action for novel biological activity?
Methodological Answer:
- Gene Knockout Models : Use CRISPR-Cas9 to silence GPR119 in cell lines; loss of activity confirms target relevance .
- Pathway Analysis : Perform phosphoproteomics (e.g., LC-MS/MS) to map downstream signaling (e.g., cAMP/PKA pathways).
- Competitive Binding Assays : Compare displacement curves with known GPR119 agonists/antagonists .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
